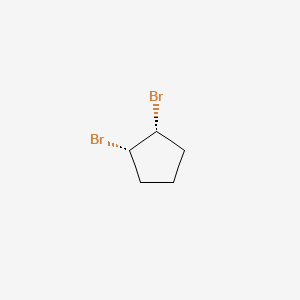
cis-1,2-Dibromocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Dibromocyclopentane: is an organic compound with the molecular formula C5H8Br2. It is one of the stereoisomers of 1,2-dibromocyclopentane, where both bromine atoms are on the same face of the cyclopentane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in an inert solvent like carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the cis isomer due to the steric hindrance and the ring strain in the cyclopentane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Dibromocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can undergo dehydrohalogenation to form cyclopentene by the elimination of hydrogen bromide (HBr) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction Reactions: It can be reduced to cyclopentane using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution: Formation of cyclopentanol, cyclopentyl cyanide, or cyclopentylamine.
Elimination: Formation of cyclopentene.
Reduction: Formation of cyclopentane.
Aplicaciones Científicas De Investigación
cis-1,2-Dibromocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentane derivatives and as a reagent in stereochemical studies.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cis-1,2-dibromocyclopentane in chemical reactions involves the formation of intermediates such as bromonium ions or carbocations. These intermediates dictate the stereochemistry and the outcome of the reactions. For example, in nucleophilic substitution reactions, the bromonium ion intermediate leads to the formation of products with retention of configuration .
Comparación Con Compuestos Similares
trans-1,2-Dibromocyclopentane: The trans isomer where the bromine atoms are on opposite faces of the cyclopentane ring.
1,2-Dichlorocyclopentane: A similar compound with chlorine atoms instead of bromine.
1,2-Diiodocyclopentane: A similar compound with iodine atoms instead of bromine.
Comparison:
Stereochemistry: cis-1,2-Dibromocyclopentane has both bromine atoms on the same face, while trans-1,2-dibromocyclopentane has them on opposite faces. This difference affects their physical properties and reactivity.
Reactivity: The reactivity of this compound differs from its trans isomer due to the steric hindrance and ring strain. The cis isomer is generally more reactive in nucleophilic substitution reactions.
Physical Properties: The melting points, boiling points, and densities of these compounds vary due to their different stereochemistry.
Propiedades
Fórmula molecular |
C5H8Br2 |
|---|---|
Peso molecular |
227.92 g/mol |
Nombre IUPAC |
(1S,2R)-1,2-dibromocyclopentane |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+ |
Clave InChI |
LJCGLSZQABMYGU-SYDPRGILSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C1)Br)Br |
SMILES canónico |
C1CC(C(C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


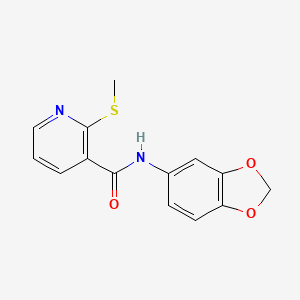

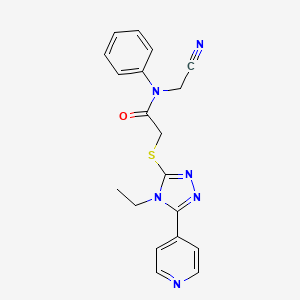
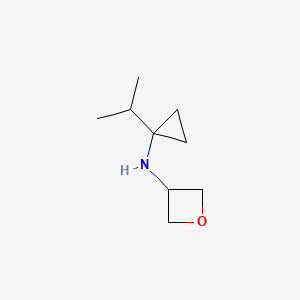
![6-(2,5-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358716.png)


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
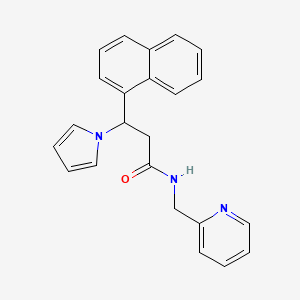
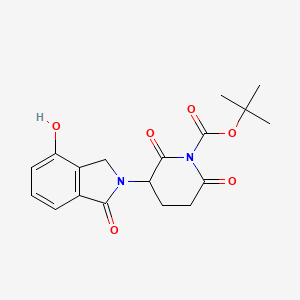
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
